molecular formula C24H23FN4O3 B2421449 1-ethyl-6-fluoro-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one CAS No. 1111044-55-3

1-ethyl-6-fluoro-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one

Cat. No.: B2421449
CAS No.: 1111044-55-3
M. Wt: 434.471
InChI Key: BBXULXPTXACOGT-UHFFFAOYSA-N
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Description

1-ethyl-6-fluoro-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-6-fluoro-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the fluoro group: Fluorination can be done using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Morpholino substitution: This step involves the nucleophilic substitution of a halogenated quinoline with morpholine.

    Formation of the oxadiazole ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives.

    Final coupling: The p-tolyl group can be introduced via a coupling reaction, such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-6-fluoro-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated quinoline derivatives with nucleophiles like morpholine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinolines.

Mechanism of Action

The mechanism of action of 1-ethyl-6-fluoro-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: Binding to and inhibiting the activity of key enzymes involved in disease processes.

    Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA/RNA interaction: Binding to nucleic acids to interfere with replication or transcription processes.

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-6-fluoro-7-morpholinoquinolin-4(1H)-one: Lacks the oxadiazole and p-tolyl groups.

    6-fluoro-7-morpholino-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one: Lacks the ethyl group.

    1-ethyl-6-fluoro-7-morpholino-3-(1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one: Lacks the p-tolyl group.

Uniqueness

1-ethyl-6-fluoro-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one is unique due to the presence of both the oxadiazole and p-tolyl groups, which may confer distinct biological activities and chemical properties compared to its analogs.

Properties

IUPAC Name

1-ethyl-6-fluoro-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-7-morpholin-4-ylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN4O3/c1-3-28-14-18(24-26-23(27-32-24)16-6-4-15(2)5-7-16)22(30)17-12-19(25)21(13-20(17)28)29-8-10-31-11-9-29/h4-7,12-14H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBXULXPTXACOGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)C4=NC(=NO4)C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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